

Physical and chemical properties of Rebaudioside J

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Compound of Interest

Compound Name: Rebaudioside J

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Rebaudioside J: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rebaudioside J is a naturally occurring steviol glycoside found in the leaves of *Stevia rebaudiana* Bertoni. As a member of the rebaudioside family, it holds potential as a non-caloric, high-intensity sweetener. This technical guide provides a detailed overview of the known physical and chemical properties of **Rebaudioside J**. Due to the limited availability of specific experimental data for this particular glycoside, this document also presents comparative data from closely related and well-characterized rebaudiosides to offer a predictive context. Furthermore, this guide outlines detailed experimental protocols for the extraction, purification, and analytical characterization of **Rebaudioside J**, adapted from established methods for other steviol glycosides. Finally, a hypothetical signaling pathway is proposed based on the known biological activities of similar compounds, providing a framework for future research into its pharmacological effects.

Physical and Chemical Properties

Direct experimental data for many of the physical and chemical properties of **Rebaudioside J** are not readily available in peer-reviewed literature. The following table summarizes the known

information for **Rebaudioside J** and provides a comparative analysis with other prominent rebaudiosides to serve as a reference. It is important to note that the properties of related compounds are for comparative purposes and should not be considered as experimentally verified values for **Rebaudioside J**.

Property	Rebaudioside J	Rebaudioside A[1][2]	Rebaudioside D[3]	Rebaudioside M[4]
Molecular Formula	C ₅₀ H ₈₀ O ₂₇ [5]	C ₄₄ H ₇₀ O ₂₃	C ₅₀ H ₈₀ O ₂₈	C ₅₆ H ₉₀ O ₃₃
Molecular Weight	1113.15 g/mol [5]	967.01 g/mol	1129.15 g/mol	1291.29 g/mol
CAS Number	1313049-59-0[5]	58543-16-1	63279-14-1	1220616-44-3
Appearance	White Powder[5]	White powder	White crystalline solid	White to off-white crystalline powder
Melting Point (°C)	Data not available	242 - 244	Data not available	Data not available
Solubility	Soluble in DMSO[6]	Slightly soluble in water and ethanol.[7] Solubility increases in water-ethanol mixtures.[8][9]	Data not available	Slightly soluble in water (0.1 g/100 mL at 25°C) and ethanol. Amorphous form has higher water solubility (1.1-1.3%).[4][10]
Specific Rotation ([α] _D)	Data not available	Data not available	Data not available	Data not available
Stability	Data not available	Stable under dry conditions. In solution, most stable at pH 4-8. Stability decreases at higher temperatures and below pH 2. [4]	Data not available	Stable as a dry powder. In solution, most stable at pH 4-8, with decreased stability at higher temperatures and below pH 2. [4][10]

Note: The solubility and stability of steviol glycosides are generally influenced by the number and arrangement of glucose units. It can be inferred that **Rebaudioside J**, being a complex glycoside, likely exhibits limited solubility in non-polar solvents and greater solubility in polar protic solvents, with stability being pH and temperature-dependent. Experimental verification is required to confirm these properties.

Experimental Protocols

The following protocols are adapted from established methodologies for the extraction, purification, and analysis of steviol glycosides and can be applied to **Rebaudioside J**.

Extraction and Purification of Rebaudioside J

This protocol describes a general procedure for the extraction and subsequent purification of **Rebaudioside J** from dried *Stevia rebaudiana* leaves.

2.1.1. Extraction

- **Preparation of Plant Material:** Air-dry fresh *Stevia rebaudiana* leaves, followed by oven drying at 50-60°C to a moisture content of 8-12%.^[11] Grind the dried leaves into a fine powder.
- **Solvent Extraction:** Suspend the powdered leaves in a polar solvent such as methanol or a mixture of water and ethanol.^{[11][12]} A common ratio is 1:10 (w/v) of leaf powder to solvent.
- **Extraction Process:** Stir the mixture at room temperature for several hours or perform extraction using techniques like sonication or microwave-assisted extraction to improve efficiency.^[2]
- **Filtration and Concentration:** Filter the mixture to remove solid plant material. Concentrate the resulting filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.2. Purification by Column Chromatography

- **Column Preparation:** Pack a glass column with silica gel (60-120 mesh) using a slurry method with a non-polar solvent like chloroform.^[12]

- **Sample Loading:** Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the prepared column.[\[12\]](#)
- **Elution:** Elute the column with a gradient of increasing polarity, typically starting with chloroform and gradually increasing the proportion of methanol (e.g., from 95:5 to 85:15 chloroform:methanol).[\[12\]](#)
- **Fraction Collection and Analysis:** Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[\[11\]](#)
- **Isolation:** Combine fractions containing pure **Rebaudioside J** and evaporate the solvent to yield the purified compound. Further purification can be achieved using preparative HPLC.[\[13\]](#)

Analytical Characterization

2.2.1. High-Performance Liquid Chromatography (HPLC)

- **Instrumentation:** An HPLC system equipped with a UV detector is suitable for the analysis.
- **Column:** A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is commonly used.[\[14\]](#)
- **Mobile Phase:** An isocratic or gradient mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., sodium phosphate buffer at pH 2.6) is typically employed.[\[15\]](#) A common mobile phase composition is a 32:68 (v/v) mixture of acetonitrile and buffer.
- **Flow Rate:** A flow rate of 1.0 mL/min is generally used.[\[14\]](#)
- **Detection:** Detection is typically performed at 210 nm.[\[16\]](#)
- **Sample Preparation:** Prepare standard solutions of **Rebaudioside J** in the mobile phase. Dissolve and dilute extracted samples in the mobile phase and filter through a 0.45 μ m syringe filter before injection.[\[17\]](#)

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of purified **Rebaudioside J** in a suitable deuterated solvent such as pyridine-d₅ or DMSO-d₆.[\[2\]](#)[\[5\]](#)[\[18\]](#)
- Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for detailed structural elucidation.
- Experiments: Acquire 1D (¹H and ¹³C) and 2D NMR spectra (COSY, HSQC, HMBC) to fully assign the proton and carbon signals and confirm the structure of **Rebaudioside J**.[\[19\]](#)[\[20\]](#)

2.2.3. Mass Spectrometry (MS)

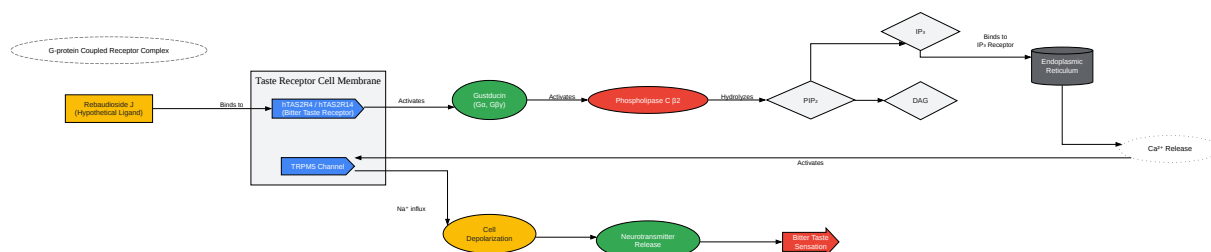
- Instrumentation: Couple the HPLC system to a mass spectrometer with an electrospray ionization (ESI) source for accurate mass determination.[\[21\]](#)
- Analysis: Operate the mass spectrometer in negative or positive ion mode to obtain the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which helps in confirming the molecular weight and structure.[\[17\]](#)

Potential Signaling Pathways

While no specific signaling pathways have been elucidated for **Rebaudioside J**, studies on other steviol glycosides suggest potential biological activities that may be relevant.

Hypothetical Bitter Taste Receptor Signaling

Several steviol glycosides are known to elicit a bitter off-taste by activating specific human bitter taste receptors (hTAS2Rs), namely hTAS2R4 and hTAS2R14.[\[22\]](#)[\[23\]](#)[\[24\]](#) It is plausible that **Rebaudioside J**, due to its structural similarity to other rebaudiosides, may also interact with these receptors. The activation of these G-protein coupled receptors (GPCRs) typically involves the G-protein gustducin, leading to a signaling cascade that results in neurotransmitter release and the perception of bitterness.



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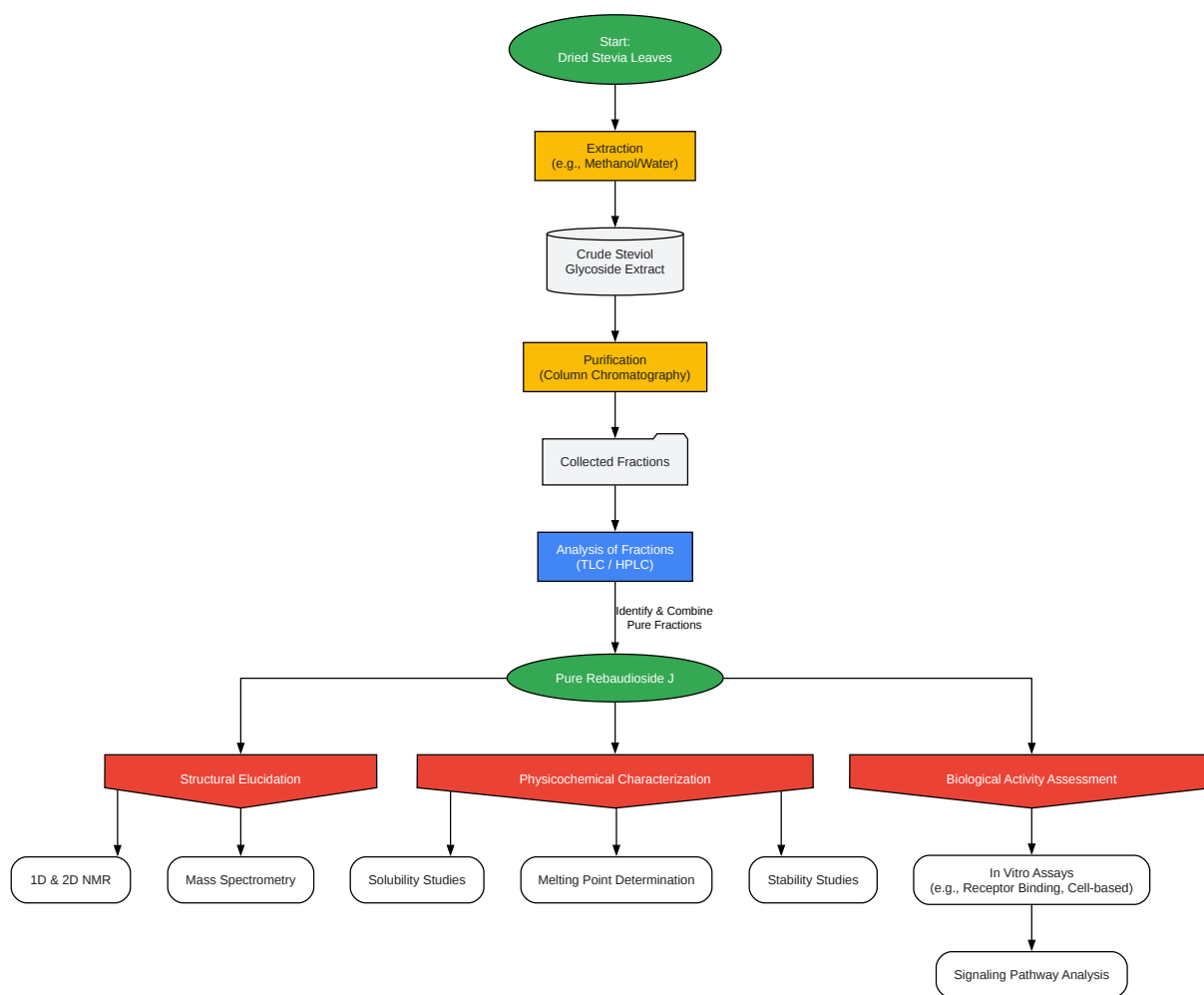
Caption: Hypothetical signaling pathway for **Rebaudioside J**-induced bitter taste perception.

Potential Insulin-Mimetic Activity

Studies have shown that some steviol glycosides can exert insulin-mimetic effects by activating the PI3K/Akt signaling pathway, leading to increased glucose uptake.[6][25][26][27] This suggests that **Rebaudioside J** could potentially have similar effects, making it a candidate for further investigation in the context of metabolic disorders. The proposed mechanism involves the binding of the glycoside to the insulin receptor, triggering a phosphorylation cascade that ultimately leads to the translocation of GLUT4 glucose transporters to the cell membrane.

Experimental Workflow and Logic

The following diagram illustrates a logical workflow for the comprehensive study of **Rebaudioside J**, from initial extraction to biological activity assessment.



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Caption: A logical workflow for the isolation, characterization, and biological evaluation of **Rebaudioside J**.

Conclusion

Rebaudioside J is a lesser-known steviol glycoside with potential applications in the food and pharmaceutical industries. This guide has compiled the currently available data on its physical and chemical properties and provided a comparative context with other rebaudiosides. The detailed experimental protocols offer a starting point for researchers to isolate and characterize this compound. The proposed signaling pathways, based on the activities of related molecules, highlight promising avenues for future research into the biological effects of **Rebaudioside J**. Further experimental studies are crucial to fully elucidate the properties and potential applications of this natural sweetener.

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